5-Chloro-6-nitrosoisoindoline-1,3-dione 5-Chloro-6-nitrosoisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394531
InChI: InChI=1S/C8H3ClN2O3/c9-5-1-3-4(2-6(5)11-14)8(13)10-7(3)12/h1-2H,(H,10,12,13)
SMILES: C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O
Molecular Formula: C8H3ClN2O3
Molecular Weight: 210.57 g/mol

5-Chloro-6-nitrosoisoindoline-1,3-dione

CAS No.:

Cat. No.: VC13394531

Molecular Formula: C8H3ClN2O3

Molecular Weight: 210.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-nitrosoisoindoline-1,3-dione -

Specification

Molecular Formula C8H3ClN2O3
Molecular Weight 210.57 g/mol
IUPAC Name 5-chloro-6-nitrosoisoindole-1,3-dione
Standard InChI InChI=1S/C8H3ClN2O3/c9-5-1-3-4(2-6(5)11-14)8(13)10-7(3)12/h1-2H,(H,10,12,13)
Standard InChI Key FWUNGRVTWOTWEU-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O
Canonical SMILES C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O

Introduction

Structural and Molecular Characteristics

5-Chloro-6-nitrosoisoindoline-1,3-dione belongs to the isoindoline dione family, a class of heterocyclic compounds featuring a fused benzene and five-membered ring containing two ketone groups. The compound’s IUPAC name, 5-chloro-6-nitrosoisoindole-1,3-dione, reflects the positions of its substituents: a chlorine atom at the 5-position and a nitroso group (-NO) at the 6-position of the isoindole ring.

Key Structural Data

PropertyValueSource
Molecular FormulaC8H3ClN2O3\text{C}_8\text{H}_3\text{Cl}\text{N}_2\text{O}_3
Molecular Weight210.57 g/mol
CAS Number45789795
Melting Point201 °C
AppearanceLight yellow to white crystalline powder
Canonical SMILESC1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O

The planar structure of the isoindoline dione core facilitates π-π stacking interactions, while the electron-withdrawing nitroso and chlorine groups enhance electrophilic reactivity. X-ray crystallography of analogous compounds reveals that the dione moiety adopts a nearly coplanar conformation with the aromatic ring, optimizing resonance stabilization .

Synthesis and Preparation Strategies

Despite its structural simplicity, the synthesis of 5-chloro-6-nitrosoisoindoline-1,3-dione remains sparsely documented. Available literature suggests that isoindoline diones are typically synthesized via condensation reactions involving phthalic anhydride derivatives. For example, chlorinated phthalimides may serve as precursors, with nitroso groups introduced through nitrosation reactions using nitrous acid or nitrosonium salts.

A hypothetical synthesis route could involve:

  • Chlorination of Phthalimide: Reaction of phthalimide with chlorine gas (Cl2\text{Cl}_2) in acetic acid to yield 5-chloroisoindoline-1,3-dione .

  • Nitrosation: Treatment with sodium nitrite (NaNO2\text{NaNO}_2) in acidic media to introduce the nitroso group at the 6-position.

Physicochemical Properties and Stability

The compound’s physicochemical profile is defined by its polar functional groups and aromatic system:

  • Solubility: Limited solubility in water due to hydrophobic aromatic rings; soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Thermal Stability: Stable up to 201 °C, beyond which decomposition occurs, likely releasing nitrogen oxides and chlorine-containing byproducts.

  • Spectroscopic Features:

    • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretching) and 1500–1550 cm1^{-1} (N=O stretching).

    • NMR Spectroscopy: 1H^1\text{H} NMR expected to show aromatic protons as doublets or triplets due to coupling with adjacent substituents .

Storage recommendations include refrigeration at 2–8 °C in airtight containers to prevent degradation via moisture absorption or photochemical reactions.

Future Research Directions

  • Synthetic Optimization: Develop regioselective nitrosation protocols to improve yields and purity.

  • Biological Screening: Evaluate inhibitory activity against HPPD, α-glucosidase, and cancer cell lines.

  • Computational Modeling: Use density functional theory (DFT) to predict reactive sites for functionalization.

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